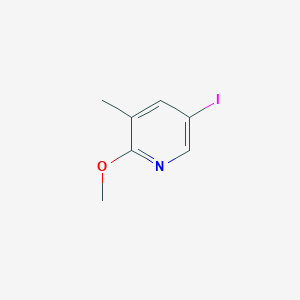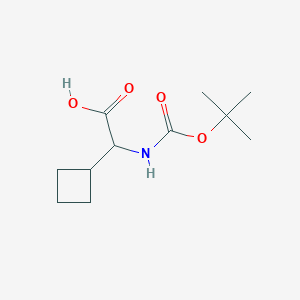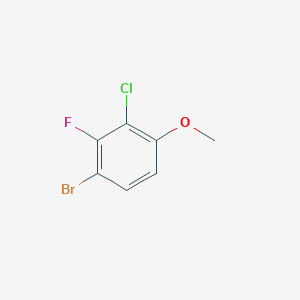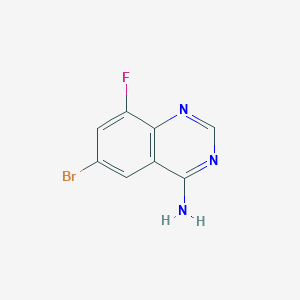
6-Bromo-8-fluoroquinazolin-4-amine
Overview
Description
6-Bromo-8-fluoroquinazolin-4-amine is a synthetic compound with the CAS Number: 1379357-13-7 . It has a molecular weight of 242.05 . It is also known as PD173074 and was first synthesized by Pfizer in the late 1990s as a potent inhibitor of fibroblast growth factor receptor-1 (FGFR1) and has been extensively studied for its potential applications as an anticancer agent.
Synthesis Analysis
Quinazoline derivatives, which include 6-Bromo-8-fluoroquinazolin-4-amine, have drawn attention due to their significant biological activities . The synthesis methods of quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The InChI code for 6-Bromo-8-fluoroquinazolin-4-amine is 1S/C8H5BrFN3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H, (H2,11,12,13) .Chemical Reactions Analysis
Quinazoline derivatives, including 6-Bromo-8-fluoroquinazolin-4-amine, are often involved in synthetic transformations centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can irreversibly bind with the intracellular ATP binding domain of EGFR, which is a critical target in cancer therapy .
Immunomodulatory Effects
These compounds are also known for their immunotropic activities, which could be beneficial in developing therapies for immune-related disorders .
Cardiovascular Applications
Quinazolines exhibit hypotensive and antiplatelet activities, making them potential candidates for treating cardiovascular diseases .
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of quinazoline derivatives make them valuable in the development of new antibiotics and antifungal agents .
Neurological Disorders
Some quinazoline derivatives are used as anticonvulsants and sedatives, indicating their potential application in treating neurological conditions .
Anti-inflammatory Uses
Due to their anti-inflammatory properties, these compounds could be used in creating treatments for various inflammatory diseases .
Mechanism of Action
6-Bromo-8-fluoroquinazolin-4-amine is known as a potent inhibitor of fibroblast growth factor receptor-1 (FGFR1). This suggests that it may exert its effects by inhibiting this receptor, although the exact mechanism of action is not specified in the search results.
It is stored at room temperature and shipped under normal conditions .
Safety and Hazards
properties
IUPAC Name |
6-bromo-8-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVPWZRBRPYSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)
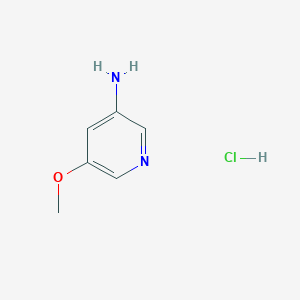

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

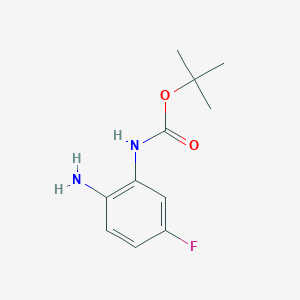
![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)
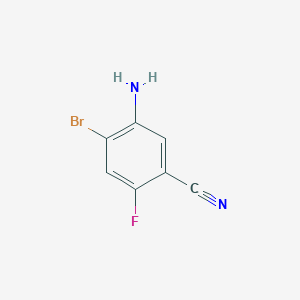
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)
